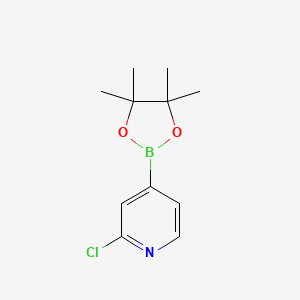

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Descripción

Propiedades

IUPAC Name |

2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BClNO2/c1-10(2)11(3,4)16-12(15-10)8-5-6-14-9(13)7-8/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUEQDBHKMOFLDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408358 | |

| Record name | 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458532-84-8 | |

| Record name | 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloropyridine-4-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

It is known to be used as a reagent in various chemical reactions, particularly in the phosphitylation of alcohols and heteroatomic nucleophiles.

Mode of Action

The compound 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine interacts with its targets through a process known as phosphitylation. This process involves the formation of useful glycosyl donors and ligands.

Actividad Biológica

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, pharmacological profiles, and relevant case studies.

- Molecular Formula : C10H14BClN2O2

- Molecular Weight : 240.494 g/mol

- CAS Number : 1310404-27-3

The biological activity of this compound primarily involves its interaction with specific biological targets. Research indicates that this compound may act as an inhibitor for various enzymes and receptors involved in critical cellular processes.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for kinases such as DYRK1A (Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A), which plays a role in cell signaling and proliferation.

- Antioxidant Properties : In vitro assays have demonstrated that it possesses antioxidant capabilities, contributing to its potential therapeutic effects against oxidative stress-related diseases.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of the compound:

| Study | Biological Activity | IC50/EC50 Values | Notes |

|---|---|---|---|

| Study A | DYRK1A Inhibition | 0.048 µM | Significant inhibition observed in enzymatic assays. |

| Study B | Antioxidant Activity | ORAC assay results | Demonstrated robust antioxidant effects in BV2 microglial cells. |

| Study C | Anti-inflammatory Effects | Varies | Reduced pro-inflammatory markers in LPS-induced models. |

Case Studies

- DYRK1A Inhibition : A study conducted using computational docking and experimental validation identified this compound as a potent inhibitor of DYRK1A. The compound exhibited nanomolar-level inhibitory activity and was refined through structure-activity relationship (SAR) studies to enhance potency and selectivity .

- Antioxidant and Anti-inflammatory Properties : In a separate investigation into neuroprotective agents, the compound was evaluated for its ability to mitigate oxidative stress and inflammation in microglial cells. Results indicated that treatment with the compound significantly lowered levels of pro-inflammatory cytokines while enhancing cellular antioxidant defenses .

Aplicaciones Científicas De Investigación

Organic Synthesis

Reagent in Cross-Coupling Reactions

The compound is extensively utilized as a reagent in several cross-coupling reactions, including the Suzuki-Miyaura and Negishi coupling reactions. These reactions are vital for forming carbon-carbon bonds and are widely applied in the synthesis of complex organic molecules. The presence of the boron moiety enhances its reactivity and selectivity in these transformations .

Synthesis of Heterocycles

In organic synthesis, it serves as a building block for the preparation of various heterocycles. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups into pyridine derivatives, which are crucial in pharmaceutical development .

Medicinal Chemistry

Potential Drug Development

Research indicates that derivatives of 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exhibit biological activities that could be harnessed for drug development. Specifically, compounds synthesized from this precursor have shown potential as anti-cancer agents and in treating neurodegenerative diseases due to their ability to interact with biological targets effectively .

Phosphitylation Reagent

The compound is also noted for its role as a phosphitylation reagent. It facilitates the modification of alcohols and heteroatomic nucleophiles to form phosphonates and phosphonamides, which are essential in the synthesis of biologically active compounds and glycosyl donors .

Materials Science

Polymerization Initiators

In materials science, this compound is being explored as an initiator for polymerization reactions. Its unique structure allows it to initiate radical polymerizations effectively, leading to the development of new polymeric materials with tailored properties for specific applications .

Nanomaterials Development

The compound's reactivity has been exploited in the synthesis of nanomaterials. By functionalizing nanoparticles with this compound, researchers can enhance the stability and functionality of nanomaterials for use in sensors and drug delivery systems .

Case Studies

| Application Area | Case Study | Findings |

|---|---|---|

| Organic Synthesis | Suzuki Coupling | Demonstrated high yields and selectivity for aryl halides using this compound as a boron source. |

| Medicinal Chemistry | Anticancer Activity | Compounds derived from this pyridine derivative exhibited significant cytotoxic effects against several cancer cell lines. |

| Materials Science | Polymerization | Successfully initiated radical polymerizations leading to well-defined polymer architectures with potential applications in coatings and adhesives. |

Comparación Con Compuestos Similares

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (-CF₃) group in the target compound enhances electrophilicity at the boron center, accelerating Suzuki coupling compared to methyl (-CH₃) or methoxy (-OCH₃) substituents .

- Halogen Diversity : Chlorine at position 2 (common in all analogues) stabilizes the pyridine ring via inductive effects, while fluorine at position 3 (in 1171891-42-1) increases polarity and metabolic stability .

Reactivity in Cross-Coupling Reactions

The target compound’s reactivity in Suzuki-Miyaura reactions is benchmarked against analogues:

Trends :

- Trifluoromethyl Effect : The -CF₃ group in the target compound increases boron’s electrophilicity, enabling efficient coupling with less reactive aryl bromides.

- Steric Hindrance : Methyl or bulkier substituents (e.g., CH(OCH₃)₂) reduce yields due to steric clashes in the transition state .

Physical and Spectral Properties

Insights :

- B-O Stretching: Minor shifts in IR spectra reflect electronic differences due to substituents .

- NMR Shifts : Downfield shifts in pyridine protons correlate with electron-withdrawing effects of -CF₃ vs. -CH₃ .

Métodos De Preparación

Palladium-Catalyzed Borylation

- Catalyst: Pd(0) complexes such as Pd(dppf)Cl2 or Pd(PPh3)4.

- Reagents: Bis(pinacolato)diboron (B2pin2), base (e.g., potassium acetate or potassium carbonate).

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dioxane.

- Conditions: Heating typically in the range of 80–110 °C under inert atmosphere.

This method involves oxidative addition of the aryl halide (2-chloro-4-halopyridine) to the Pd(0) catalyst, transmetallation with B2pin2, and reductive elimination to form the aryl boronate ester.

Iridium-Catalyzed C–H Borylation (Alternative Method)

- Catalyst: Iridium complexes such as [Ir(cod)(OMe)]2 with bipyridine ligands.

- Reagents: B2pin2.

- Solvent: Cyclohexane or tetrahydrofuran (THF).

- Conditions: Mild temperatures (room temperature to 80 °C).

This method allows direct C–H borylation of pyridine derivatives without pre-installed halogens, but regioselectivity must be carefully controlled to target the 4-position.

Representative Synthetic Procedure

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | 2-Chloro-4-bromopyridine + B2pin2, Pd(dppf)Cl2, KOAc, DMF, 90 °C, 12 h | Formation of this compound | 65–85 |

- The reaction mixture is stirred under nitrogen atmosphere.

- The product is purified by column chromatography or recrystallization.

Mechanistic Insights

- The palladium catalyst undergoes oxidative addition with the aryl bromide to form Pd(II) complex.

- Transmetallation occurs with bis(pinacolato)diboron, transferring the boron moiety to the palladium.

- Reductive elimination releases the boronate ester product and regenerates Pd(0).

This sequence ensures high selectivity and functional group tolerance, preserving the 2-chloro substituent.

Research Findings and Optimization

- Base Effect: Potassium acetate is preferred for its mildness and effectiveness in promoting transmetallation.

- Solvent Influence: Polar aprotic solvents improve solubility and reaction rates.

- Catalyst Loading: Typically 1–5 mol% Pd catalyst is sufficient.

- Temperature: Elevated temperatures (80–110 °C) optimize reaction kinetics without decomposing sensitive groups.

Summary Table of Preparation Methods

| Method | Catalyst/Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Pd-Catalyzed Borylation | Pd(dppf)Cl2, B2pin2, KOAc | 80–110 °C, DMF, 12 h | High regioselectivity, good yields | Requires halogenated precursor |

| Ir-Catalyzed C–H Borylation | [Ir(cod)(OMe)]2, bipyridine, B2pin2 | RT–80 °C, cyclohexane | Direct C–H activation, no halogen needed | Regioselectivity challenges |

Notes on Purification and Characterization

- The product is typically purified by silica gel chromatography.

- Characterization includes NMR (¹H, ¹³C, ¹¹B), mass spectrometry, and melting point.

- Stability: The boronate ester is generally stable under ambient conditions but should be stored under inert atmosphere to prevent hydrolysis.

Q & A

Q. What are the standard synthetic routes for preparing 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of halogenated pyridine precursors. For example:

- Step 1 : Start with 2-chloro-4-iodopyridine. React with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) in anhydrous THF at 80–90°C for 12–24 hours .

- Step 2 : Purify via column chromatography (silica gel, hexane/EtOAc gradient). Yield ranges from 60–85% depending on catalyst efficiency and reaction scale .

Q. How is the compound characterized to confirm structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns. The boron-bound carbon (C4) shows a characteristic downfield shift (~δ 85–95 ppm in ¹³C NMR). The pinacol methyl groups appear as a singlet at δ 1.3–1.4 ppm in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (MW = 255.63 g/mol) with a [M+H]⁺ peak at m/z 256.1 .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis (using software like OLEX2 ) resolves the boronate ester geometry and chlorine positioning .

Q. What are the compound’s key reactivity features in cross-coupling reactions?

The boronate ester moiety enables participation in Suzuki-Miyaura couplings with aryl/heteroaryl halides. Key considerations:

- Solubility : Insoluble in water; use polar aprotic solvents (DMF, THF) .

- Reactivity : The chlorine substituent at the 2-position is electron-withdrawing, activating the pyridine ring for nucleophilic substitution post-coupling .

- Side Reactions : Competing protodeboronation may occur under acidic conditions. Stabilize with K₂CO₃ or Cs₂CO₃ as bases .

Advanced Research Questions

Q. How can reaction yields be optimized in sterically hindered Suzuki couplings involving this compound?

- Catalyst Screening : Use bulky ligands (e.g., SPhos or RuPhos) to prevent undesired homocoupling. Pd(OAc)₂ with SPhos increases turnover frequency in congested systems .

- Microwave-Assisted Synthesis : Reduce reaction time (2–4 hours vs. 12–24 hours) and improve yields by 10–15% under controlled microwave irradiation (100–120°C) .

- Additives : Add 1–2 mol% of CuI to suppress protodeboronation, particularly in heteroaryl couplings .

Q. What mechanistic insights explain contradictions in regioselectivity during subsequent functionalization?

The chlorine substituent directs electrophilic aromatic substitution (EAS) to the meta position relative to the boronate group. However, in cross-couplings, steric effects dominate:

- DFT Studies : Computational models (e.g., Gaussian 16) show that transition states involving the boronate group favor coupling at the 4-position due to lower steric hindrance .

- Kinetic vs. Thermodynamic Control : At lower temperatures (<60°C), kinetic products (para-substituted) dominate. Higher temperatures (>100°C) favor thermodynamic meta products .

Q. How does the compound’s solubility profile impact its use in biphasic reaction systems?

- Solubility Data : The compound is insoluble in water but dissolves in THF (25 mg/mL), DMF (50 mg/mL), and DCM (30 mg/mL) .

- Biphasic Systems : In aqueous/organic mixtures (e.g., THF/H₂O), phase-transfer catalysts (e.g., TBAB) enhance interfacial reactivity. For example, TBAB (10 mol%) increases Suzuki coupling efficiency by 20% in 4:1 THF/H₂O .

Q. What advanced analytical techniques resolve purity discrepancies in batch-to-batch synthesis?

- HPLC-PDA : Use a C18 column (ACN/H₂O gradient) to detect residual pinacol (retention time ~5.2 min) or dehalogenated byproducts .

- TGA-MS : Thermogravimetric analysis coupled with MS identifies volatile impurities (e.g., residual solvents) below 150°C .

- Elemental Analysis : Boron content should align with theoretical values (4.2% w/w); deviations >0.3% indicate incomplete borylation .

Q. What computational tools predict the compound’s behavior in catalytic cycles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.